molecular formula C19H24O4 B14376537 1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene CAS No. 90177-07-4

1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene

Cat. No.: B14376537
CAS No.: 90177-07-4
M. Wt: 316.4 g/mol
InChI Key: VVCBPTFBBZFTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene is an organic compound with a complex structure that includes a benzyloxy group, a dimethoxypropyl group, and a methoxybenzene core

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene typically involves several steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:

    Alkylation: The dimethoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Methoxylation: The methoxy group is often introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethoxypropyl group may affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(2,2-dimethoxypropyl)-2-methoxybenzene can be compared with similar compounds such as:

    1-(Benzyloxy)-4-methoxybenzene: Lacks the dimethoxypropyl group, resulting in different chemical properties and reactivity.

    1-(Benzyloxy)-2,4-dimethoxybenzene: Contains an additional methoxy group, which may alter its chemical behavior and applications.

    4-(2,2-Dimethoxypropyl)-2-methoxybenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

90177-07-4

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2,2-dimethoxypropyl)-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C19H24O4/c1-19(21-3,22-4)13-16-10-11-17(18(12-16)20-2)23-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3

InChI Key

VVCBPTFBBZFTRC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.